1-O-Pentylglycerol
Overview
Description
1-O-Pentylglycerol is an organic compound belonging to the class of monoalkylglycerols. These compounds are characterized by having one aliphatic chain linked to the glycerol moiety. This compound has been studied for its ability to permeabilize the blood-brain barrier, making it a compound of interest in medical and pharmaceutical research .
Preparation Methods
1-O-Pentylglycerol can be synthesized through various chemical routes. One common method involves the reaction of glycerol with pentyl halides under basic conditions. The reaction typically proceeds as follows:
Reactants: Glycerol and pentyl halide (e.g., pentyl bromide).
Conditions: Basic conditions, often using a strong base like sodium hydroxide.
Procedure: The glycerol is mixed with the pentyl halide in the presence of the base, and the mixture is heated to facilitate the reaction.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-O-Pentylglycerol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-O-Pentylglycerol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying glycerol derivatives.
Biology: Investigated for its effects on cell membranes and its ability to permeabilize the blood-brain barrier.
Medicine: Studied for its potential to enhance drug delivery to the brain by disrupting the blood-brain barrier structure
Mechanism of Action
The mechanism by which 1-O-Pentylglycerol exerts its effects involves altering the morphology of endothelial cells in the blood-brain barrier. This disruption increases the permeability of the barrier, allowing for enhanced delivery of therapeutic agents to the brain. The compound affects the cytoplasmic redistribution and internalization of tight junction proteins like claudin-5 and β-catenin .
Comparison with Similar Compounds
1-O-Pentylglycerol is unique among monoalkylglycerols due to its specific chain length and its ability to permeabilize the blood-brain barrier effectively. Similar compounds include:
1-O-Hexylglycerol: Another monoalkylglycerol with a longer aliphatic chain.
1-O-Butylglycerol: A monoalkylglycerol with a shorter aliphatic chain.
2-O-Hexyldiglycerol: A diglycerol derivative with similar blood-brain barrier permeabilizing properties
These compounds share structural similarities but differ in their chain lengths and specific biological activities.
Properties
IUPAC Name |
3-pentoxypropane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3/c1-2-3-4-5-11-7-8(10)6-9/h8-10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJXITFHANYMET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40945300 | |
Record name | 3-(Pentyloxy)propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40945300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22636-32-4 | |
Record name | 3-(Pentyloxy)-1,2-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22636-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-O-Pentylglycerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022636324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Pentyloxy)propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40945300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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